molecular formula C17H21ClN2O3 B2586153 3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 1795296-46-6

3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2586153
CAS No.: 1795296-46-6
M. Wt: 336.82
InChI Key: FZGKAOKEHWSUDZ-UHFFFAOYSA-N
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Description

3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one is a chemical compound of significant interest in medicinal and organic chemistry research. Its structure incorporates both an oxazolidin-2-one and a azepane ring, motifs that are frequently explored for their biological and synthetic utility. Oxazolidinone derivatives are well-established in scientific literature for their application as chiral auxiliaries in asymmetric synthesis, enabling the formation of new stereogenic centers with high enantioselectivity for the production of complex molecules . Furthermore, the oxazolidinone core is a recognized pharmacophore, with some derivatives exhibiting promising biological activities, including against resistant bacterial strains . The inclusion of a 4-chlorophenyl moiety is a common structural feature in compounds investigated for various pharmacological targets, such as cannabinoid receptor 1 (CB1) activity . This combination of functional groups makes this compound a valuable reagent for researchers developing novel synthetic methodologies or probing new pathways in drug discovery. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[2-[3-(4-chlorophenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c18-15-6-4-13(5-7-15)14-3-1-2-8-19(11-14)16(21)12-20-9-10-23-17(20)22/h4-7,14H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGKAOKEHWSUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a dihalide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the azepane intermediate.

    Formation of the Oxazolidinone Moiety: The final step involves the formation of the oxazolidinone ring through a cyclization reaction involving an amino alcohol and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its structural features suggest potential use as a pharmaceutical agent, possibly as an antimicrobial or anti-inflammatory drug.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic and Computational Insights
  • FT-IR/NMR: The oxazolidinone carbonyl (C=O) stretch (~1750 cm⁻¹) and azepane N–H bending (~1550 cm⁻¹) are diagnostic peaks, as validated in related oxazolidinones .
  • DFT Studies: Noncovalent interaction (NCI) analysis () predicts weak CH···O and Cl···π interactions in the target compound, stabilizing its crystal lattice .

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